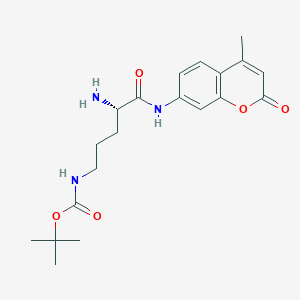
Tris(isopropylphenyl)phosphate-1M Alkyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(isopropylphenyl)phosphate-1M Alkyl, also known as phenol, isopropylated, phosphate (3:1), is a chemical compound with the molecular formula C27H33O4P. It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is characterized by its low volatility and compatibility with many organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylphenyl)phosphate-1M Alkyl typically involves the reaction of phenol with isopropyl alcohol and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Phenol reacts with isopropyl alcohol in the presence of a catalyst to form isopropylated phenol.
Phosphorylation: The isopropylated phenol is then reacted with phosphorus oxychloride to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes:
Mixing: The raw materials are mixed in a reactor.
Heating: The mixture is heated to the required temperature to initiate the reaction.
Catalysis: Catalysts are added to accelerate the reaction.
Purification: The product is purified through distillation or other separation techniques to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Tris(isopropylphenyl)phosphate-1M Alkyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phenolic compounds.
Substitution: The isopropyl groups can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phenolic compounds.
Substitution: Alkylated phenyl phosphates.
Aplicaciones Científicas De Investigación
Tris(isopropylphenyl)phosphate-1M Alkyl has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant in polymers and plastics.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of flame-retardant materials, lubricants, and hydraulic fluids.
Mecanismo De Acción
The mechanism of action of Tris(isopropylphenyl)phosphate-1M Alkyl involves its interaction with molecular targets such as enzymes and receptors. It acts as a flame retardant by forming a protective char layer on the surface of materials, thereby preventing the spread of flames. The compound can also interact with biological pathways, potentially disrupting endocrine functions .
Comparación Con Compuestos Similares
Triphenyl Phosphate: Another flame retardant with similar properties but different molecular structure.
Isopropylated Triphenyl Phosphate: Similar in structure but with different alkyl groups.
Phenyl Phosphate: A simpler compound with fewer alkyl groups.
Uniqueness: Tris(isopropylphenyl)phosphate-1M Alkyl is unique due to its specific combination of isopropyl groups and phosphate ester, which provides it with distinct flame-retardant properties and compatibility with various polymers .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(isopropylphenyl)phosphate-1M Alkyl involves the reaction of isopropylphenol with phosphorus oxychloride to form isopropylphenyl phosphorochloridate, which is then reacted with alcohol to form the desired compound.", "Starting Materials": ["Isopropylphenol", "Phosphorus oxychloride", "Alcohol"], "Reaction": ["1. Isopropylphenol is reacted with phosphorus oxychloride in the presence of a catalyst to form isopropylphenyl phosphorochloridate.", "2. Isopropylphenyl phosphorochloridate is then reacted with alcohol in the presence of a base to form Tris(isopropylphenyl)phosphate-1M Alkyl.", "3. The product is purified through recrystallization or distillation." ] } | |
Número CAS |
67426-57-7 |
Fórmula molecular |
C30H56O7 |
Sinónimos |
Kronitex 50 triaryl phosphate(TM) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[N'-[(4S)-4-amino-5-(4-nitroanilino)-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165837.png)
![tert-butyl N-[N'-[(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165840.png)

![tert-butyl N-[N'-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165844.png)
